molecular formula C21H19NO B3423444 N-benzyl-4-methyl-N-phenylbenzamide CAS No. 302949-32-2

N-benzyl-4-methyl-N-phenylbenzamide

Cat. No. B3423444
CAS RN: 302949-32-2
M. Wt: 301.4 g/mol
InChI Key: MHRFMPFZXWBWBG-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-N-phenylbenzamide, also known as BMPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. BMPPB has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-N-phenylbenzamide involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. N-benzyl-4-methyl-N-phenylbenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-4-methyl-N-phenylbenzamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. N-benzyl-4-methyl-N-phenylbenzamide has also been found to exhibit analgesic effects in animal models of pain. In addition, N-benzyl-4-methyl-N-phenylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.

Advantages and Limitations for Lab Experiments

N-benzyl-4-methyl-N-phenylbenzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. N-benzyl-4-methyl-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using N-benzyl-4-methyl-N-phenylbenzamide in laboratory experiments is that it may exhibit cytotoxicity at high concentrations, which can affect the viability of cells.

Future Directions

Future research on N-benzyl-4-methyl-N-phenylbenzamide could focus on exploring its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and pain. Further studies could investigate the molecular mechanisms underlying the anti-inflammatory, analgesic, and antitumor effects of N-benzyl-4-methyl-N-phenylbenzamide. In addition, the development of novel derivatives of N-benzyl-4-methyl-N-phenylbenzamide with improved pharmacological properties could be explored. Finally, the in vivo efficacy and safety of N-benzyl-4-methyl-N-phenylbenzamide could be evaluated in preclinical and clinical studies.

Scientific Research Applications

N-benzyl-4-methyl-N-phenylbenzamide has been extensively studied for its potential applications in various fields of medicine. In particular, N-benzyl-4-methyl-N-phenylbenzamide has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-4-methyl-N-phenylbenzamide has also been found to possess antitumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-benzyl-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-17-12-14-19(15-13-17)21(23)22(20-10-6-3-7-11-20)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFMPFZXWBWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264391
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methyl-N-phenylbenzamide

CAS RN

302949-32-2
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302949-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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